molecular formula C14H12N2OS2 B2680634 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide CAS No. 313662-16-7

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide

Cat. No.: B2680634
CAS No.: 313662-16-7
M. Wt: 288.38
InChI Key: QQEDJFZGROIGHM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides that have been identified as potent and selective inhibitors of c-Jun N-terminal Kinase (JNK), specifically the JNK2 and JNK3 isoforms . The JNK signaling pathway is a critical mediator of cellular stress responses and is implicated in the pathogenesis of neurodegenerative diseases, inflammation, and apoptosis. The core structure of this compound is recognized for its unique binding mode, where the 3-cyano substituent on the tetrahydrobenzothiophene scaffold forms a key hydrogen bond acceptor interaction within the ATP-binding site of the JNK3 kinase, contributing to its potency and selectivity . Beyond its primary application in neuroscience research, this scaffold has also been explored for its anti-inflammatory potential through mechanisms distinct from traditional cyclooxygenase inhibition, such as 5-lipoxygenase (5-LOX) inhibition, as suggested by in silico molecular docking studies on closely related molecules . Furthermore, analogous structures within this chemical family have been reported to exhibit inhibitory effects on bacterial enzyme complexes like RecBCD, suggesting potential applications in microbiological studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c15-8-10-9-4-1-2-5-11(9)19-14(10)16-13(17)12-6-3-7-18-12/h3,6-7H,1-2,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDJFZGROIGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiophene ring. This can be achieved through the reaction of a thiol with a halogenated aromatic compound under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable nitrile source reacts with the benzothiophene intermediate.

    Formation of the Carboxamide Moiety: The final step involves the coupling of the cyano-substituted benzothiophene with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide exhibits promising anti-inflammatory properties. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking results highlight its potential for further optimization as a therapeutic agent against inflammatory diseases .

Study Method Findings
MDPI Study (2021)Molecular DockingIdentified as a potent 5-LOX inhibitor with significant binding affinity.
In Vivo StudiesAnimal ModelsShowed reduction in inflammation markers when administered at specific dosages.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been reported to exhibit various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the thiophene ring can enhance cytotoxicity against specific cancer cell lines .

Cancer Type Cell Line IC50 Value
Breast CancerMCF-710 µM
Lung CancerA54915 µM

Antipsychotic and Anxiolytic Effects

Thiophene-based compounds have been explored for their neuropharmacological effects. Some derivatives have demonstrated antipsychotic and anxiolytic properties in preclinical studies, suggesting that this compound may also possess similar effects .

Case Study 1: Anti-inflammatory Activity Evaluation

In a study published in the Molecules journal, researchers synthesized N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide derivatives and evaluated their anti-inflammatory properties through both in vitro and in vivo models. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, supporting its role as a potential therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Screening

A series of thiophene derivatives were screened for anticancer activity against various cell lines. N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)thiophene-2-carboxamide demonstrated selective cytotoxicity against breast and lung cancer cells while exhibiting low toxicity to normal cells. This selectivity highlights its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or interact with DNA, thereby affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents attached to the tetrahydrobenzothiophene core or modifications to the carboxamide moiety. Below is a comparative analysis of select derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Melting Point (°C) Yield (%) Key References
Target Compound Thiophene-2-carboxamide C₁₄H₁₁N₂OS₂ Not reported Not reported
(2E)-3-(1H-Indol-3-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide (39b) Propenamide linked to indole C₂₁H₁₆N₃OS 284–286 53.69
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-(morpholin-4-yl)acetamide Morpholine-acetamide C₁₅H₁₉N₃O₂S Not reported Not reported
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide (36b) Naphthyl-substituted propenamide C₂₄H₁₇N₂OS 252–254 49.5
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methoxybenzamide 2-Methoxybenzamide C₁₇H₁₆N₂O₂S Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : Compounds with rigid aromatic substituents (e.g., naphthalen-2-yl in 36b, indole in 39b) exhibit higher melting points (252–286°C) compared to aliphatic or less bulky analogs .
  • Yield Trends : Reactions involving indole or naphthaldehyde-derived substituents (e.g., 39b, 36b) show moderate yields (~50–65%), while morpholine or methoxy-substituted derivatives are synthesized via simpler routes but lack reported yields .
Table 2: Reported Bioactivities of Selected Analogs
Compound Bioactivity Target/Mechanism Key Findings References
Target Compound Antimicrobial Bacterial/Fungal Moderate activity against S. aureus and C. albicans (MIC: 12.5–25 µg/mL)
39b Antiproliferative Telomerase Inhibition Inhibited telomerase activity in vitro (IC₅₀: 8.2 µM)
36b Anticancer Not specified Demonstrated cytotoxicity against MCF-7 cells (IC₅₀: 10.3 µM)
N-(3-Cyano...-2-methoxybenzamide Anti-inflammatory COX-2 Inhibition Predicted docking score: -5.51 kcal/mol (in silico)

Insights :

  • Antimicrobial Activity : The thiophene-2-carboxamide derivative shows broad-spectrum activity, likely due to hydrophobic interactions with microbial membranes .
  • Antiproliferative Effects : Indole- and naphthyl-substituted propenamides exhibit potent telomerase and cytotoxic activity, possibly via intercalation or enzyme inhibition .
  • Structural-Activity Relationships (SAR) : Bulky aromatic groups enhance antiproliferative activity, while polar substituents (e.g., morpholine) may improve solubility and pharmacokinetics .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃N₃OS₂
  • Molecular Weight : 273.39 g/mol
  • CAS Number : 443120-82-9

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various disease pathways. Notably, it has been identified as a selective inhibitor of c-Jun N-terminal kinases (JNK2 and JNK3), which play crucial roles in cellular stress responses and inflammation.

Key Mechanisms:

  • JNK Inhibition :
    • The compound has shown potent inhibition of JNK3 with a pIC50 value of 6.7, indicating strong binding affinity and selectivity against other MAP kinases such as JNK1 and p38α .
    • X-ray crystallography studies reveal that the cyano group forms hydrogen bonds with critical residues in the ATP-binding site of JNK3, facilitating its inhibitory action .
  • Anti-inflammatory Activity :
    • In silico docking studies suggest that the compound may act as a selective 5-lipoxygenase (5-LOX) inhibitor, which is significant for treating inflammatory conditions .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description Reference
JNK InhibitionPotent and selective inhibitors of JNK2 and JNK3 kinases
Anti-inflammatoryPotential 5-LOX inhibitor with selective binding properties
CytotoxicityExhibits cytotoxic effects on cancer cell lines; further studies needed for therapeutic relevance

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential use in cancer therapy .
  • Neuroprotective Effects :
    Another investigation highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. This suggests applicability in neurodegenerative diseases .

Q & A

Q. How can researchers design experiments to probe supramolecular interactions (e.g., C–H⋯O/S)?

  • Methodological Answer :
  • Crystallography : Resolve weak interactions (e.g., C–H⋯S in ) via high-resolution X-ray datasets.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer).
  • Thermal Analysis : DSC/TGA to assess stability influenced by packing motifs.
  • Theoretical Models : AIM (Atoms in Molecules) analysis for bond critical points .

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